Bacitracin is a polypeptide antibiotic known for its ability to inhibit bacterial cell wall synthesis. It was first isolated from a strain of Bacillus licheniformis and has since been used in various medical and scientific applications due to its antibacterial properties. The antibiotic functions by interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the accumulation of cell wall precursors and ultimately bacterial cell death15.
The primary mechanism of action of bacitracin involves the inhibition of the dephosphorylation of lipid pyrophosphate, an intermediate in the biosynthesis of the peptidoglycan of bacterial cell walls. This process is crucial for the formation of linear peptidoglycan strands that are necessary for cell wall integrity. Bacitracin forms a complex with metal ions and C55-isoprenyl pyrophosphate, preventing the enzymatic dephosphorylation required for the recycling of the lipid carrier and thus halting cell wall synthesis12. Additionally, bacitracin has been shown to inhibit the reductive activity of protein disulfide isomerase (PDI) by forming disulfide bonds with free cysteines in the substrate-binding domain of PDI, which is important for protein folding6. It also affects sterol biosynthesis by forming a complex with divalent cations and isoprenyl pyrophosphates, which could contribute to its toxicity in animal cells7.
Bacitracin has been utilized as an effective inhibitor of the degradation of thyrotropin-releasing factor (TRF) and luteinizing hormone-releasing factor (LRF), which are important in the regulation of the endocrine system3. It also inhibits the insulin-degrading activity of glutathione-insulin transhydrogenase, suggesting a potential role in the modulation of insulin levels4. Furthermore, bacitracin promotes osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) by stimulating the bone morphogenetic protein-2/Smad axis, indicating its potential use in bone regeneration and wound healing8.
Bacitracin has been synthesized and constructed into self-assembled nano-bacitracin A, which exhibits strong antibacterial properties against both gram-positive and gram-negative bacteria. This nano-formulation enhances the antibiotic's efficacy and reduces its nephrotoxicity, making it a promising antibacterial agent for both in vitro and in vivo applications9.
In metabolic research, bacitracin has been shown to have a selective antilipolytic effect in isolated fat cells, which could provide insights into the mechanisms of antilipolysis independent of other insulin-like effects10.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9